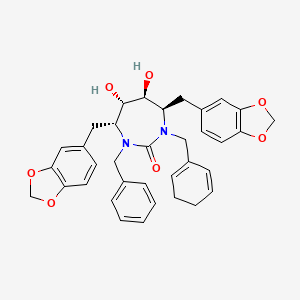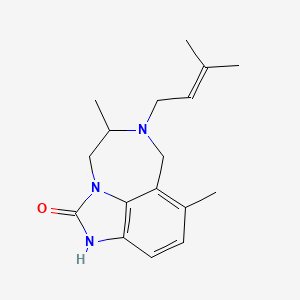
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as psychoactive drugs. This compound, with its unique structure, may exhibit distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl and butenyl groups via substitution reactions.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Safety Measures: Ensuring safe handling of reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets. This may include:
Receptor Binding: Binding to benzodiazepine receptors in the central nervous system.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and alprazolam. These compounds share a common core structure but differ in their functional groups and pharmacological properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-methyl-1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- is unique due to its specific substituents and the presence of the imidazo ring. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to other benzodiazepines.
Propiedades
Número CAS |
257891-53-5 |
|---|---|
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
7,11-dimethyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-trien-2-one |
InChI |
InChI=1S/C17H23N3O/c1-11(2)7-8-19-10-14-12(3)5-6-15-16(14)20(9-13(19)4)17(21)18-15/h5-7,13H,8-10H2,1-4H3,(H,18,21) |
Clave InChI |
SRXHAHDKMWLWJV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)C)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



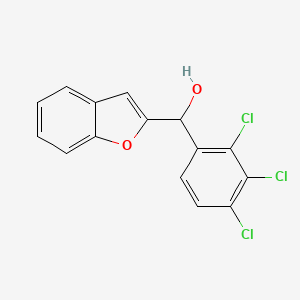
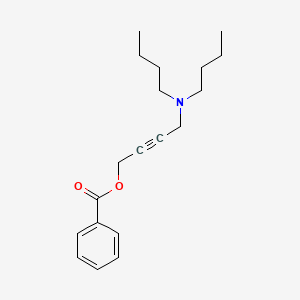
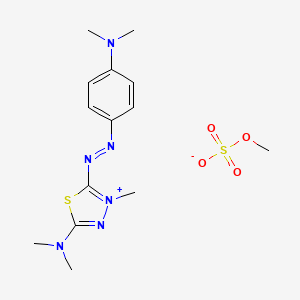
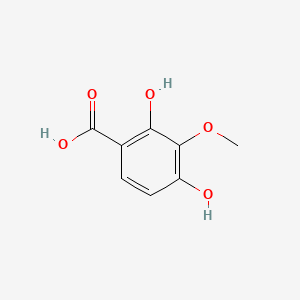
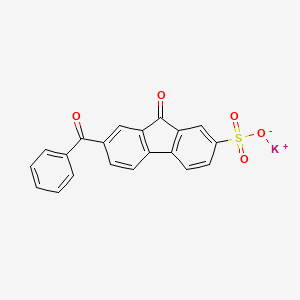
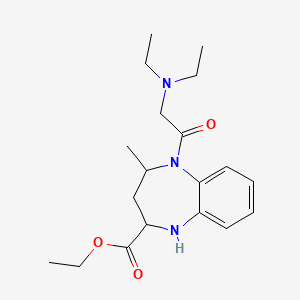
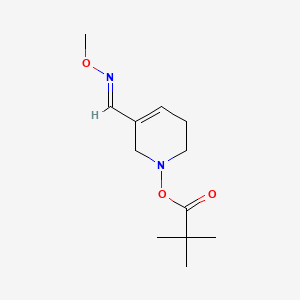
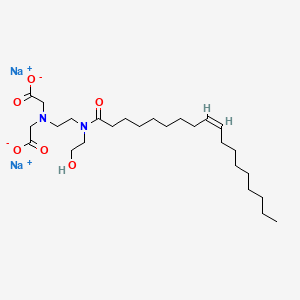
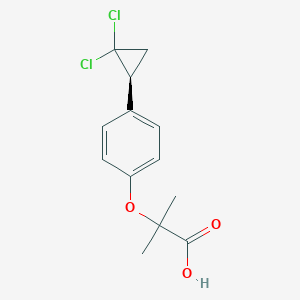
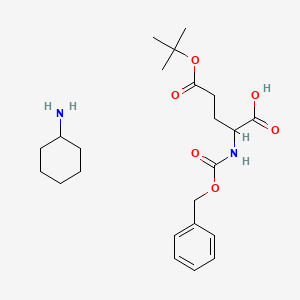
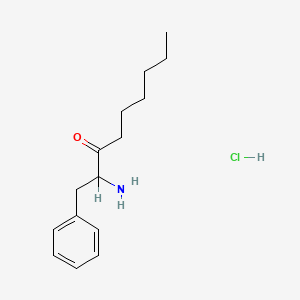
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
